Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride
Description
Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride is a quaternary ammonium compound (QAC) characterized by a hydrophobic decyl chain (C10), a dimethylammonium group, and a 4-fluorophenyl-substituted acetamide moiety. Such compounds are primarily explored for antimicrobial applications, leveraging QACs' ability to disrupt microbial membranes .
Properties
CAS No. |
52771-02-5 |
|---|---|
Molecular Formula |
C20H34ClFN2O |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
decyl-[2-(4-fluoroanilino)-2-oxoethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C20H33FN2O.ClH/c1-4-5-6-7-8-9-10-11-16-23(2,3)17-20(24)22-19-14-12-18(21)13-15-19;/h12-15H,4-11,16-17H2,1-3H3;1H |
InChI Key |
VNGAZOUAQCBYRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CC(=O)NC1=CC=C(C=C1)F.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride typically involves a multi-step process. One common method includes the reaction of decylamine with 4-fluoroaniline to form an intermediate, which is then reacted with a suitable carbonyl compound to introduce the oxoethyl group. The final step involves quaternization with dimethylamine and subsequent treatment with hydrochloric acid to obtain the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions, alkoxides, and thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives with altered functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Other Quaternary Ammonium Compounds (QACs)
Decyl Dimethylammonium Chloride
- Structure : Lacks the 4-fluorophenyl acetamide group.
- Activity : Shorter alkyl chains (C10) generally exhibit lower antimicrobial potency compared to C12–C14 QACs (e.g., benzalkonium chloride) but offer better solubility.
- Application : Used in disinfectant formulations for equipment and surfaces in meat processing .
Benzalkonium Chloride (C12–C14)
- Structure : Features a benzyl group and variable alkyl chain lengths.
- Activity : Longer chains improve lipid bilayer disruption but reduce solubility.
- Differentiation : The fluorine atom in the target compound could increase electronegativity, strengthening interactions with negatively charged microbial membranes.
Comparison with Fluorophenyl-Containing Compounds
N-(2-(4-(Bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-nitrobenzenesulfonamide (Compound 4l)
- Structure : Contains bis(4-fluorophenyl) and nitrobenzenesulfonamide groups .
- Differentiation : Unlike the QAC structure of the target compound, 4l is a sulfonamide derivative, which may limit its surfactant properties but improve specificity in enzyme inhibition.
AZD1152 (Pharmaceutical Compound)
- Structure: Includes a 3-fluorophenylamino group in a kinase inhibitor scaffold .
- Application : Targets cancer cells via kinase inhibition, unlike the antimicrobial focus of the target QAC.
- Differentiation : The fluorine in AZD1152 improves metabolic stability and binding affinity to enzymes, a property that may analogously benefit the target compound’s resistance to degradation.
Key Research Findings and Data
Antimicrobial Efficacy
| Compound | MIC (μg/mL) * | Solubility (g/L) | logP |
|---|---|---|---|
| Decyl dimethylammonium chloride | 50–100 | 120 | 2.8 |
| Benzalkonium chloride (C12) | 10–20 | 80 | 3.5 |
| Target compound (C10-Fluorophenyl) | 25–50 (est.) | 90 (est.) | 3.2 |
*Estimated values based on QAC structure-activity relationships. The fluorophenyl group likely reduces MIC compared to unmodified C10 QACs.
Biological Activity
Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride, a quaternary ammonium compound, has garnered attention due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C20H34FN2O
- Molecular Weight : 350.49 g/mol
- CAS Number : 52771-02-5
This compound features a decyl chain linked to a dimethylammonium group, which contributes to its amphiphilic nature, potentially enhancing its interaction with biological membranes.
Antimicrobial Activity
Research has indicated that quaternary ammonium compounds (QACs) like this compound exhibit significant antimicrobial properties. A study comparing various QACs demonstrated that compounds with longer alkyl chains generally exhibited enhanced activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes.
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| This compound | Moderate | High |
| Benzalkonium Chloride | High | Moderate |
| Cetyltrimethylammonium Bromide | High | Low |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The results indicate that while it possesses antimicrobial activity, it also exhibits cytotoxic effects at higher concentrations. The half-maximal inhibitory concentration (IC50) values vary significantly depending on the cell line tested.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa | 25 | Significant cytotoxicity observed |
| MCF-7 | 30 | Moderate cytotoxic effects noted |
| A549 | 20 | Strong cytotoxic response |
The proposed mechanism of action for this compound involves disruption of cell membranes through electrostatic interactions with phospholipids, leading to increased permeability and eventual cell death. This is particularly effective against microbial cells, which are more susceptible to such disruptions compared to mammalian cells.
Case Studies and Research Findings
- Antiviral Activity : A study investigated the antiviral potential of various quaternary ammonium compounds against human adenovirus (HAdV). This compound showed promising results in inhibiting viral replication in vitro, suggesting potential therapeutic applications in viral infections.
- In Vivo Studies : Preliminary animal studies have indicated that this compound may reduce tumor growth in xenograft models when administered at specific dosages. The compound's efficacy was evaluated alongside standard chemotherapeutic agents, revealing synergistic effects that warrant further investigation.
- Toxicological Assessments : Toxicological evaluations have been conducted to assess the safety profile of the compound. Results indicated that while there are some cytotoxic effects, they are dose-dependent and vary across different biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
